molecular formula C22H28N4O2 B2965916 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 922116-40-3

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2965916
CAS No.: 922116-40-3
M. Wt: 380.492
InChI Key: OCLWYMOPCOYBBU-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(p-tolyl)oxalamide is an oxalamide derivative characterized by a dimethylaminoethyl group linked to a 1-methylindolin-5-yl moiety and a p-tolyl (para-methylphenyl) substituent.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-5-8-18(9-6-15)24-22(28)21(27)23-14-20(25(2)3)16-7-10-19-17(13-16)11-12-26(19)4/h5-10,13,20H,11-12,14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLWYMOPCOYBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Oxalamide Functional Group : Known for various biological activities.
  • Dimethylamino Group : Enhances solubility and biological interaction.
  • Indoline Moiety : Contributes to its pharmacological potential.

The molecular formula for this compound is C23H30N4O2C_{23}H_{30}N_{4}O_{2}, with a molecular weight of approximately 394.519 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indoline Intermediate : Synthesis begins with the preparation of the indoline intermediate via reduction of indole derivatives using reducing agents such as sodium borohydride.
  • Alkylation : The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions.
  • Oxalamide Formation : Finally, the oxalamide linkage is formed through reaction with appropriate acid derivatives .

Biological Activity

Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:

  • Enzyme Inhibition : Potential interactions with various enzymes, suggesting roles in metabolic pathways.
  • Receptor Modulation : Possible binding to specific receptors involved in neurogenic inflammation and cancer biology .

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may act as an inhibitor or modulator of specific molecular targets, impacting various biological pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study on Anticancer Activity Compounds similar to this compound demonstrated significant antiproliferative effects on various cancer cell lines.
Neurokinin Receptor Interaction Research indicated that related oxalamides could bind to neurokinin receptors, suggesting potential applications in treating pain and inflammation .
Urease Inhibition Studies Certain derivatives were evaluated for their urease inhibitory potential, indicating possible therapeutic applications for gastrointestinal disorders .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following oxalamide derivatives are selected for comparison based on structural motifs, applications, and available research

Compound Name Key Substituents Primary Application Toxicity/NOEL (mg/kg bw/day) Metabolic Pathway Insights References
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl; pyridin-2-ylethyl Umami flavor enhancer 100 (rat, 93-day study) Rapid metabolism; no amide hydrolysis
BNM-III-170 4-chloro-3-fluorophenyl; guanidinomethyl-indenyl Antiviral (HIV vaccine adjuvant) Not reported Synthesis via multi-step procedures
Zn2(eoxdmpe)(tetrachit) Dimethylaminoethyl; hydroxyphenyl; chitosan-bound Molecular imprinting (chitosan recognition) Not applicable Crystal structure resolved via X-ray diffraction
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine (6c) Dimethylaminoethyl; pyrimidinyl; isopropylsulfonylphenyl Dual ALK/EGFR inhibitor (anticancer) Not reported Synthesized via reductive amination

Key Findings from Comparative Analysis

Structural Determinants of Function
  • The dimethylaminoethyl group (common in S336, 6c, and the target compound) enhances solubility and may facilitate receptor binding.
  • Aromatic/heterocyclic substituents (e.g., indolinyl in the target compound vs. pyridinyl in S336) influence target specificity. For example, S336’s pyridinyl group contributes to umami receptor (hTAS1R1/hTAS1R3) activation .

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